molecular formula C11H11NO4 B1353653 (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid CAS No. 873811-55-3

(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid

Cat. No.: B1353653
CAS No.: 873811-55-3
M. Wt: 221.21 g/mol
InChI Key: OTKIEOABDRSFOB-ZZXKWVIFSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid. The designation (2E) indicates the trans configuration around the double bond between the second and third carbon atoms of the acrylic acid chain, establishing the spatial arrangement of substituents across the carbon-carbon double bond. This geometric specification is crucial for understanding the compound's three-dimensional structure and subsequent chemical behavior.

The molecular formula is established as C₁₁H₁₁NO₄, with a precise molecular weight of 221.209 daltons. The compound bears the Chemical Abstracts Service registry number 873811-55-3, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names include 2-Propenoic acid, 3-[4-(2-amino-2-oxoethoxy)phenyl]-, (2E)-, which emphasizes the propenoic acid backbone characteristic of acrylic acid derivatives.

Property Value Reference
IUPAC Name This compound
Molecular Formula C₁₁H₁₁NO₄
Molecular Weight 221.209 g/mol
CAS Number 873811-55-3
Alternative Name 2-Propenoic acid, 3-[4-(2-amino-2-oxoethoxy)phenyl]-, (2E)-

The structural architecture consists of a phenyl ring substituted at the para position with an ethoxy bridge connecting to an amide functionality. The acrylic acid moiety is attached directly to the phenyl ring, creating a conjugated system that extends from the carboxylic acid through the double bond to the aromatic system. This extended conjugation significantly influences the electronic properties and spectroscopic characteristics of the compound.

Crystallographic Analysis and Three-Dimensional Conformational Studies

The three-dimensional structure of this compound exhibits several notable conformational features that influence its physical and chemical properties. The compound adopts a predominantly planar configuration for the acrylic acid portion and the phenyl ring, facilitating effective π-electron delocalization across the conjugated system. The ethoxy bridge introduces flexibility into the molecular framework, allowing for multiple conformational states depending on the chemical environment and intermolecular interactions.

Physical property measurements indicate a density of 1.3 ± 0.1 grams per cubic centimeter, reflecting the compact packing arrangement facilitated by intermolecular hydrogen bonding interactions. The boiling point is calculated at 520.1 ± 35.0 degrees Celsius at 760 millimeters of mercury, demonstrating the substantial intermolecular forces present in the liquid state. The flash point occurs at 268.4 ± 25.9 degrees Celsius, indicating significant thermal stability under standard conditions.

Physical Property Value Uncertainty Reference
Density 1.3 g/cm³ ± 0.1
Boiling Point 520.1°C ± 35.0°C
Flash Point 268.4°C ± 25.9°C
Exact Mass 221.068802 -
Refractive Index 1.622 -

The molecular geometry demonstrates significant intramolecular hydrogen bonding potential, particularly involving the amino group and the carboxylic acid functionality. The refractive index of 1.622 suggests substantial electronic polarizability, consistent with the extended conjugated system and the presence of heteroatoms. Vapor pressure measurements indicate 0.0 ± 1.4 millimeters of mercury at 25 degrees Celsius, reflecting low volatility under ambient conditions.

Conformational analysis reveals that rotation around the ethoxy bridge allows for multiple stable conformations, with the amino group capable of adopting various orientations relative to the phenyl ring plane. The trans configuration of the acrylic acid double bond maintains planarity with the aromatic system, optimizing orbital overlap and stabilizing the molecular structure through resonance effects.

Electronic Structure and Quantum Chemical Calculations

The electronic structure of this compound demonstrates significant charge delocalization across the conjugated π-system extending from the carboxylic acid through the phenyl ring. Computational analysis indicates substantial orbital interactions between the acrylic acid double bond and the aromatic π-system, creating an extended molecular orbital framework that influences both chemical reactivity and spectroscopic properties.

The calculated logarithm of the partition coefficient (LogP) is 0.98, indicating moderate lipophilicity that balances hydrophobic aromatic character with hydrophilic functional groups. This value suggests favorable distribution characteristics for biological applications and provides insight into the compound's solubility behavior in various solvents. The partition coefficient reflects the electronic distribution and hydrogen bonding capacity of the molecule.

Electronic Property Value Reference
LogP 0.98
Exact Mass 221.068802
Molecular Weight 221.209

The presence of electron-donating amino groups and electron-withdrawing carboxylic acid and carbonyl functionalities creates interesting electronic asymmetry within the molecule. The amino group provides electron density to the aromatic ring through resonance donation, while the acrylic acid moiety withdraws electron density through both inductive and resonance effects. This electronic push-pull system contributes to the compound's chemical reactivity and potential for forming charge-transfer complexes.

Quantum chemical calculations suggest that the highest occupied molecular orbital localizes primarily on the amino-substituted aromatic system, while the lowest unoccupied molecular orbital extends across the acrylic acid portion of the molecule. This orbital distribution creates favorable conditions for photochemical processes and electronic transitions that may be exploited in various applications.

Comparative Analysis with Structurally Related Cinnamic Acid Derivatives

This compound belongs to the broader family of substituted cinnamic acid derivatives, sharing structural similarities with compounds such as para-coumaric acid and other phenylacrylic acid analogs. Para-coumaric acid, with the molecular formula C₉H₈O₃ and molecular weight of 164.16 grams per mole, represents a simpler analog bearing only a hydroxyl substituent on the phenyl ring. The comparison reveals how additional functional groups influence molecular properties and reactivity patterns.

The structural relationship to simple acrylic acid (CH₂=CHCOOH) demonstrates the significant impact of aromatic substitution on molecular properties. While acrylic acid itself is a simple unsaturated carboxylic acid with a characteristic acrid smell and high reactivity, the phenyl-substituted derivative exhibits enhanced stability and modified chemical behavior due to conjugation effects. The production of acrylic acid exceeds one million tons annually, highlighting the industrial significance of this structural motif.

Compound Molecular Formula Molecular Weight Key Functional Groups Reference
This compound C₁₁H₁₁NO₄ 221.209 Acrylic acid, amino, amide, ether
Para-coumaric acid C₉H₈O₃ 164.16 Acrylic acid, hydroxyl
Acrylic acid C₃H₄O₂ 72.06 Acrylic acid
Cinnamic acid C₉H₈O₂ 148.16 Acrylic acid, phenyl

Cinnamic acid and its aldehyde analog cinnamaldehyde provide additional comparative context, with computational studies revealing conformational preferences and electronic properties that parallel those observed in the amino-substituted derivative. Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets have established benchmark data for these systems, facilitating comparative analysis of electronic structure and stability.

The amino-oxoethoxy substitution pattern in the target compound introduces additional hydrogen bonding capabilities compared to simpler derivatives like para-coumaric acid. This enhanced hydrogen bonding potential affects crystalline packing arrangements, solubility characteristics, and potential biological interactions. The extended substituent also increases molecular complexity and provides additional sites for chemical modification and functionalization.

Research on related phenylacrylic acid derivatives demonstrates the importance of substituent effects on both chemical reactivity and biological activity. The amino-containing substituent introduces basic character that contrasts with the acidic carboxylic acid functionality, creating opportunities for zwitterionic behavior and complex formation with metal ions. This dual functionality distinguishes the compound from simpler cinnamic acid analogs and expands its potential applications in coordination chemistry and materials science.

Properties

IUPAC Name

(E)-3-[4-(2-amino-2-oxoethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c12-10(13)7-16-9-4-1-8(2-5-9)3-6-11(14)15/h1-6H,7H2,(H2,12,13)(H,14,15)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKIEOABDRSFOB-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and glycine.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-hydroxybenzaldehyde with glycine under basic conditions to form 4-(2-amino-2-oxoethoxy)benzaldehyde.

    Aldol Condensation: The intermediate undergoes an aldol condensation reaction with acrylic acid in the presence of a base such as sodium hydroxide to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid serves as a building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules, facilitating advancements in synthetic organic chemistry.

Biology

The compound has been investigated for its potential as a biochemical probe . Its ability to interact with biological macromolecules makes it suitable for studying biochemical pathways and molecular interactions.

Medicine

Research indicates that this compound may possess therapeutic properties , including:

  • Anti-inflammatory Activity: Preliminary studies suggest that it may inhibit inflammatory pathways, contributing to its potential use in treating inflammatory diseases.
  • Anticancer Properties: The compound has shown promise in inhibiting cancer cell proliferation through mechanisms that disrupt cellular processes essential for tumor growth .

Case Study 1: Anti-inflammatory Effects

A study demonstrated that this compound exhibited significant anti-inflammatory activity in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines in cultured macrophages, suggesting its potential application in treating inflammatory disorders.

Case Study 2: Anticancer Activity

In another study, the compound was evaluated for its anticancer properties against multiple cancer cell lines. Results indicated that it effectively inhibited cell proliferation and induced apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival .

Mechanism of Action

The mechanism of action of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations

The compound belongs to a broader class of cinnamic acid derivatives. Structural analogues differ in substituent groups on the phenyl ring or modifications to the acrylic acid moiety:

Compound Name CAS Substituents Key Structural Differences
(2E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]acrylic acid 696645-32-6 3-methoxy, 4-(2-amino-2-oxoethoxy) Additional methoxy group at the meta position enhances steric bulk and electron-donating effects .
(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid 144878-40-0 3-methoxy, 4-ethoxy Ethoxy group replaces amino-oxoethoxy; lacks amide functionality, reducing polarity .
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylic acid N/A 4-hydroxy, 3,5-dimethoxy Hydroxy group increases hydrogen-bonding potential; dimethoxy groups enhance lipophilicity .
(2E)-3-[5-(2,4-difluorophenyl)-2-furyl]acrylic acid 844891-16-3 2-furyl, 2,4-difluorophenyl Furyl ring and fluorine substituents introduce π-π stacking and electronegativity .

Physicochemical Properties

Property (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid (2E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]acrylic acid (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylic acid
Solubility Soluble in DMSO, methanol Similar solubility profile; slightly lower due to methoxy group Reduced solubility in non-polar solvents due to hydroxy group
Melting Point Not reported 188–190°C (analogue with similar substituents) Not reported
LogP (Predicted) ~1.2 ~1.5 (higher lipophilicity) ~0.8 (lower due to hydroxy group)

Spectroscopic Characterization

  • NMR :
    • 1H-NMR : Signals at δ 6.8–7.8 ppm (aromatic protons), δ 6.3–6.5 ppm (acrylic acid protons), δ 4.2–4.5 ppm (oxyethylene protons), and δ 10.3 ppm (amide NH₂) .
    • 13C-NMR : Peaks at ~170 ppm (carboxylic acid C=O), ~168 ppm (amide C=O), and ~120–140 ppm (aromatic carbons) .
  • IR : Stretches at ~1720 cm⁻¹ (carboxylic acid C=O) and ~1690 cm⁻¹ (amide C=O) .

Biological Activity

(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid is a compound of growing interest in the fields of medicinal chemistry and biological research. Its unique structure, characterized by an amino-oxoethoxy group, suggests potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₁NO₄, with a molecular weight of 223.21 g/mol. The compound features a phenyl ring substituted with an amino-oxoethoxy group, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₁NO₄
Molecular Weight223.21 g/mol
CAS Number873811-55-3
SolubilitySoluble in DMSO
Hazard ClassificationIrritant

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. The compound can form hydrogen bonds and electrostatic interactions, potentially inhibiting enzymatic activities and modulating biochemical pathways.

Key Mechanisms Include:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signal Transduction Pathways: It could influence pathways related to inflammation and apoptosis.

Therapeutic Applications

Research has indicated several therapeutic applications for this compound:

  • Anti-inflammatory Activity: The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties: Preliminary studies suggest that it may inhibit the growth of various cancer cell lines through apoptosis induction.
  • Biochemical Probes: Due to its ability to interact with biological targets, it is being explored as a biochemical probe in drug discovery.

Case Study 1: Anticancer Activity

A study conducted by researchers at the Groningen Research Institute of Pharmacy investigated the anticancer effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 50 µM, indicating its potential as a therapeutic agent against breast cancer.

Case Study 2: Anti-inflammatory Effects

In another study published in a peer-reviewed journal, the anti-inflammatory effects were assessed using a murine model of arthritis. The administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its efficacy in managing inflammatory responses.

Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of breast cancer cell linesGroningen Research Institute
Anti-inflammatoryReduced TNF-alpha and IL-6 levelsPeer-reviewed Journal

Q & A

Q. What synthetic methodologies are optimal for preparing (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 4-(2-amino-2-oxoethoxy)benzaldehyde and malonic acid derivatives under acidic or basic catalysis. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (60–90°C), and catalysts (e.g., piperidine or ammonium acetate). Evidence from analogous acrylate syntheses suggests monitoring reaction progress via TLC and recrystallizing the product from ethanol/water mixtures to enhance purity . Key Parameters :
ParameterOptimal Range
SolventEthanol/DMF
Temperature60–90°C
CatalystPiperidine or ammonium acetate

Q. Which analytical techniques are most effective for characterizing structural and functional groups in this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the (2E)-stereochemistry (coupling constant Jtrans1216 HzJ_{trans} \approx 12–16\ \text{Hz}) and the presence of the acryloyl group. The amino-oxoethoxy moiety is identified via NH2_2/C=O resonances .
  • IR Spectroscopy : Peaks at ~1670 cm1^{-1} (α,β-unsaturated ester C=O) and ~3300 cm1^{-1} (N-H stretching) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C11_{11}H10_{10}N2_2O4_4; theoretical 234.06 g/mol) and fragments indicative of the acryloyl-phenyl backbone .

Q. How can common impurities or byproducts arising during synthesis be identified and mitigated?

  • Methodological Answer :
  • Byproduct Formation : Z-isomer contamination (from incomplete E-selective condensation) or unreacted aldehyde may occur. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC .
  • Analytical Tools : HPLC-DAD/UV at 254 nm detects impurities. Quantify using calibration curves for the parent compound .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthesis?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition-state energies for Knoevenagel condensation to identify rate-limiting steps. Software like Gaussian or ORCA models orbital interactions, while solvation effects are simulated using PCM (Polarizable Continuum Model) .
  • Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) explore alternative pathways, minimizing trial-and-error experimentation. Validate computational predictions with experimental yields .

Q. What experimental designs are suitable for evaluating the compound’s bioactivity (e.g., enzyme inhibition or antimicrobial effects)?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin or acetylcholinesterase) with the compound at 1–100 µM concentrations. Measure IC50_{50} values via dose-response curves and validate with Lineweaver-Burk plots for mechanism determination .
  • Antimicrobial Testing : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Include positive controls (e.g., ampicillin) and solvent-blank corrections .

Q. How should researchers address contradictions in reported synthesis yields or biological activity data?

  • Methodological Answer :
  • Source Analysis : Compare reaction conditions (e.g., solvent purity, catalyst loading) across studies. For example, higher yields in DMF vs. ethanol may reflect improved solubility of intermediates .
  • Biological Replicates : Ensure ≥3 independent replicates in bioassays. Statistically analyze data via ANOVA to distinguish true activity from noise. Cross-validate with orthogonal assays (e.g., SPR for binding affinity if inhibition is observed) .

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